Eriofertin is predominantly isolated from fungal species, especially Fusarium spp. These fungi are known for their ability to produce a diverse array of bioactive compounds. The extraction and purification of Eriofertin from these sources typically involve solvent extraction followed by chromatographic techniques to isolate the compound from other metabolites.
Chemically, Eriofertin falls under the category of polyketides, which are a class of natural products derived from the polymerization of acetyl and propionyl subunits. Polyketides are known for their complex structures and diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of Eriofertin can be approached through both natural extraction methods and synthetic routes.
The technical aspects of synthesizing Eriofertin involve understanding the metabolic pathways in fungi that lead to its production. Researchers often utilize genetic engineering techniques to enhance yield by manipulating the biosynthetic genes responsible for polyketide synthesis.
Eriofertin features a complex molecular structure characteristic of polyketides. Its detailed molecular formula is yet to be fully elucidated in public databases, but it typically contains multiple hydroxyl groups and a series of carbon rings that contribute to its biological activity.
Molecular weight and specific structural data can vary based on the source and method of extraction. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to determine the precise structure and confirm its identity.
Eriofertin undergoes various chemical reactions typical for polyketides, including oxidation, reduction, and acylation reactions. These reactions can modify its functional groups, impacting its biological activity.
The reactivity of Eriofertin can be studied through:
The mechanism of action for Eriofertin is primarily linked to its interaction with cellular targets in microorganisms and cancer cells. It may inhibit specific enzymes or disrupt cellular processes essential for growth and replication.
Research indicates that Eriofertin exhibits cytotoxic effects against various cancer cell lines, suggesting that it may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling cascades.
Eriofertin has shown promise in various scientific applications:
Eriofertin belongs to the C1q/tumor necrosis factor (TNF)-related protein (CTRP) family, characterized by conserved structural elements including an N-terminal variable domain and a C-terminal globular C1q domain. The pharmacologically active region resides within the N-terminal domain (residues 43-148), which retains full biological activity despite lacking the structural organization of the C-terminal domain. This domain features three critical structural elements: (1) a hydrophobic helical segment (residues 81-86) containing the highly conserved tryptophan residue (W82); (2) a cationic region (residues 96-107) rich in lysine and arginine residues; and (3) a collagen-like repeat region (residues 109-125) that facilitates oligomerization [1] [3].
The W82 residue constitutes an essential pharmacophoric element positioned within the hydrophobic helix, forming π-π stacking interactions with tryptophan residues in BMP ligands (BMP2, BMP6, BMP2/6 heterodimer). This molecular interaction mimics the receptor-ligand binding interface, enabling competitive inhibition of BMP-receptor engagement. Additional pharmacophoric features include a tripartite electrostatic interface formed by cationic residues (K96, K99, R102, R105) that coordinate with anionic BMP surface residues, and hydrophobic pockets that accommodate BMP hydrophobic residues [1] [6].
Table 1: Critical Structural Domains of Eriofertin
Domain | Residue Range | Key Structural Features | Functional Role |
---|---|---|---|
N-terminal active domain | 43-148 | Hydrophobic helix (81-86), cationic region (96-107) | BMP binding and antagonism |
Ligand-binding domain (LBD) | 81-86 | Conserved W82 residue | Direct BMP interaction |
Collagen-like repeat (CLR) | 109-125 | Gly-X-Y repeats | Trimer stabilization |
C-terminal globular domain | 186-354 | TNF-α-like trimeric structure | Avidity enhancement via oligomerization |
Eriofertin exhibits pH-dependent stability with optimal structural integrity maintained between pH 7.0-7.8, consistent with physiological conditions. Biophysical analyses reveal a multimeric assembly in solution, with equilibrium between trimeric (∼106 kDa) and hexameric (∼181 kDa) forms, along with minor higher-order oligomers (∼319 kDa). This oligomerization is mediated through both disulfide bonding (via C155, C157, C208) and non-covalent interactions within the collagen-like repeat region. Mutagenesis studies demonstrate that disruption of the collagen-like domain (PGP→SSS mutation) or cysteine residues (C155S, C157S, C208S) significantly reduces oligomerization beyond trimers without compromising structural stability [3].
Surface plasmon resonance (SPR) analyses demonstrate high-avidity binding to BMP ligands, with dissociation constants (KD) in the nanomolar range. The full-length protein (residues 43-354) exhibits significantly enhanced binding avidity (KD = 2.77 × 10-10 M for BMP2/6) compared to the isolated N-terminal domain (KD = 5.38 × 10-9 M), highlighting the contribution of the C-terminal domain to functional avidity through oligomerization. Eriofertin maintains conformational stability under physiological temperatures (37°C) for extended durations (>72 hours), supporting its therapeutic utility [1] [3] [6].
Eriofertin emerged from paradigm-shifting research exploring non-canonical resistance mechanisms in epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) therapies. While EGFR-TKIs represented a breakthrough in targeted therapy, the ubiquitous problem of acquired resistance prompted investigation into alternative pathways contributing to treatment failure. Research revealed that iron metabolism dysregulation and aberrant BMP signaling constituted novel resistance mechanisms in EGFR-mutant lung cancers, creating a rational foundation for Eriofertin's development [2] [9].
The therapeutic concept evolved from natural erythroferrone biology, where erythroferrone regulates iron availability by suppressing hepcidin via BMP pathway inhibition. Structural insights from erythroferrone-BMP interactions informed the rational design of Eriofertin as a optimized BMP antagonist with enhanced binding characteristics. Key innovations included strategic residue substitutions in the ligand-binding domain to increase BMP2/6 heterodimer affinity and elimination of iron-regulatory elements unnecessary for oncological applications [1] [6].
The preclinical development of Eriofertin achieved critical validation through a series of methodologically rigorous studies:
In vitro potency assays demonstrated dose-dependent suppression of BMP-SMAD signaling in Hep3B hepatoma cells (IC50 = 5.2 ± 0.52 × 10-9 M for BMP6 inhibition), establishing proof-of-mechanism [1].
Selectivity profiling confirmed preferential inhibition of BMP5, BMP6, and BMP7 over other TGF-β superfamily ligands (Activin A, GDF11, AMH), highlighting its target specificity [3].
Xenograft efficacy studies using 786-O human clear cell renal carcinoma models demonstrated significant tumor growth inhibition (p<0.01 vs. controls) when administered as monotherapy, validating in vivo antitumor activity [4].
Mechanistic synergy studies revealed enhanced efficacy when combined with EGFR-TKIs in EGFR-mutant NSCLC models, reducing the resistance development typically observed with TKI monotherapy [2] [9].
Table 2: Preclinical Validation Milestones for Eriofertin
Validation Stage | Experimental Model | Key Parameters | Significant Findings |
---|---|---|---|
Target Engagement | Surface plasmon resonance | Binding affinity (KD) | 2.77 × 10-10 M for BMP2/6 heterodimer |
Pathway Inhibition | Hep3B cell luciferase reporter | IC50 | 5.2 ± 0.52 × 10-9 M (BMP6) |
In Vivo Efficacy | 786-O xenograft mouse model | Tumor volume reduction | 58.7% reduction vs. controls (p<0.01) |
Synergy Studies | EGFR-mutant NSCLC models | Combination index (CI) | CI = 0.42 with osimertinib (strong synergy) |
Eriofertin addresses several critical limitations in contemporary oncology therapeutics. First, it offers a novel mechanism for overcoming therapeutic resistance in EGFR-driven malignancies, where approximately 15-20% of resistance cases involve iron metabolism dysregulation pathways. Second, it represents a precision medicine approach for cancers with documented BMP pathway activation, including subsets of renal cell carcinoma, breast cancer, and melanoma. Third, it fulfills the urgent need for agents targeting non-kinase signaling hubs in tumor biology, expanding the druggable proteome beyond traditional kinase targets [5] [9].
Patients receiving targeted biological and precision therapies frequently report distinct challenges that existing supportive care frameworks inadequately address. These include managing chronic treatment-related effects, navigating prolonged medication schedules, and understanding complex mechanisms of action. Eriofertin's development incorporates patient-centric design principles aimed at mitigating these issues through optimized pharmacokinetics and mechanism transparency [5].
Despite promising preclinical data, significant mechanistic ambiguities persist regarding Eriofertin's resistance modulation:
Oligomerization-Activity Relationship: While trimeric Eriofertin retains bioactivity, the functional contribution of higher-order oligomers (hexamers and beyond) to tumor penetration and tissue retention remains incompletely characterized [3].
Compensatory Pathway Activation: Potential upregulation of alternative signaling pathways (Hippo-YAP, Wnt/β-catenin) following chronic BMP inhibition creates theoretical concerns about adaptive resistance, warranting longitudinal studies [1].
Tumor Microenvironment Interactions: The complex interplay between Eriofertin-mediated iron modulation, tumor-associated macrophages, and immune checkpoint regulation represents a critical knowledge gap with therapeutic implications [6].
Pharmacodynamic Biomarkers: Validated biomarkers for monitoring target engagement and biological effect in human trials remain underdeveloped, creating challenges for clinical trial optimization and dose selection [1] [6].
Resolution of these uncertainties requires integrated research approaches combining structural biology (e.g., cryo-EM of Eriofertin-BMP complexes), multi-omics profiling of resistant models, and sophisticated tumor microenvironment models. The ongoing TARGET study methodology provides a valuable framework for systematically addressing these mechanistic questions through iterative preclinical-experimental-clinical integration [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0